3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride
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Overview
Description
3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group and a 3-methylbut-2-en-1-yl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves the reaction of 3-methyl-4-hydroxybenzenesulfonyl chloride with 3-methylbut-2-en-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ether linkage. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like acetonitrile or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: A compound with similar structural features but different functional groups.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Another compound with a similar backbone but different substituents.
Uniqueness
3-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to its combination of a benzenesulfonyl chloride group and a 3-methylbut-2-en-1-yl ether substituent
Properties
Molecular Formula |
C12H15ClO3S |
---|---|
Molecular Weight |
274.76 g/mol |
IUPAC Name |
3-methyl-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-9(2)6-7-16-12-5-4-11(8-10(12)3)17(13,14)15/h4-6,8H,7H2,1-3H3 |
InChI Key |
JKOOBHUHRBJWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC=C(C)C |
Origin of Product |
United States |
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